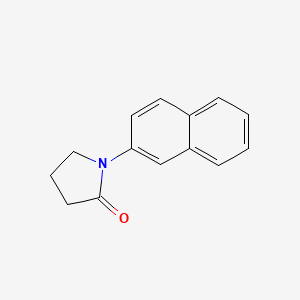
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a brominated aromatic ring and a hexafluoropropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde .
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Synthetic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromine atom and hexafluoropropanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as in synthetic reactions or biological assays .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-methoxyphenol
- 2-Bromo-3-methoxyphenol
- 4-Bromo-3,5-dimethylphenol
Uniqueness
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical properties such as increased hydrophobicity and reactivity compared to similar brominated phenols .
Propiedades
Fórmula molecular |
C10H7BrF6O2 |
|---|---|
Peso molecular |
353.06 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H7BrF6O2/c1-19-7-4-5(2-3-6(7)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
Clave InChI |
YRLQMYOMYHPOLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


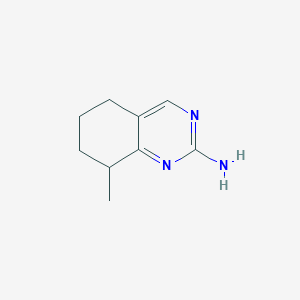
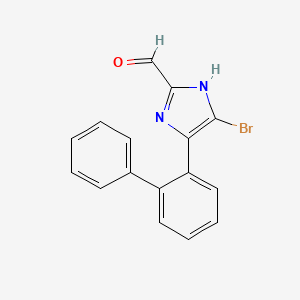
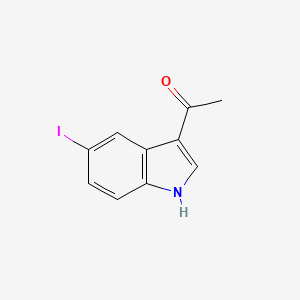
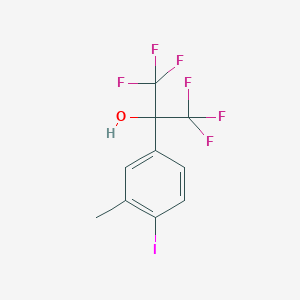
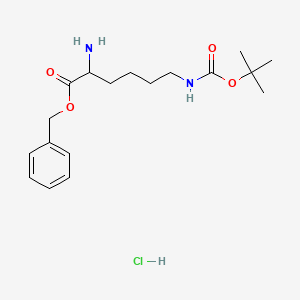
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
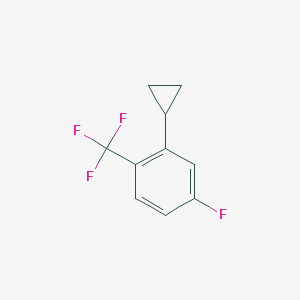
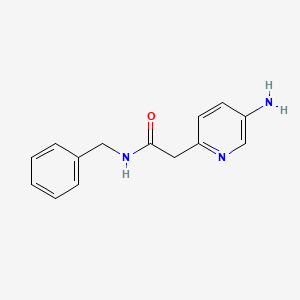

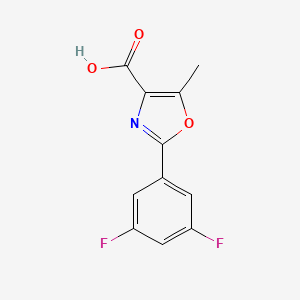
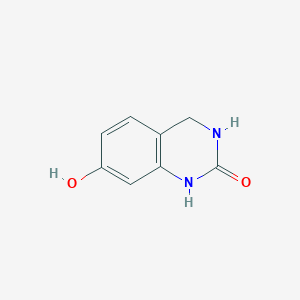
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
